molecular formula C13H7Cl2NO2 B11847220 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

Katalognummer: B11847220
Molekulargewicht: 280.10 g/mol
InChI-Schlüssel: LMSOLKXHBMKBFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile is a chemical compound with the CAS Registry Number 895572-24-4 . It is a solid of interest in scientific research and development. The compound has a molecular formula of C13H7Cl2NO2 and a molecular weight of 280.11 g/mol . Its structure is characterized by a benzonitrile core substituted with chlorine and a phenoxy group that contains additional chlorine and hydroxy functional groups . This specific arrangement of atoms classifies it as a diphenyl ether derivative, making it a potential building block or intermediate in various research applications, such as materials science and pharmaceutical development . As a specialty chemical, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C13H7Cl2NO2

Molekulargewicht

280.10 g/mol

IUPAC-Name

3-chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H7Cl2NO2/c14-9-1-2-12(17)13(6-9)18-11-4-8(7-16)3-10(15)5-11/h1-6,17H

InChI-Schlüssel

LMSOLKXHBMKBFV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)OC2=CC(=CC(=C2)C#N)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Chloro-5-Hydroxybenzonitrile

The precursor 3-chloro-5-hydroxybenzonitrile is synthesized via demethylation of 3-chloro-5-methoxybenzonitrile. A representative procedure involves:

  • Reactants : 3-chloro-5-methoxybenzonitrile, lithium iodide (LiI), 2,4,6-trimethylpyridine (collidine).

  • Conditions : Heating at 170°C for 4 hours under inert atmosphere.

  • Workup : Quenching with 10% HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

  • Yield : 94%.

This step exploits the strong nucleophilicity of iodide to displace methoxy groups, facilitated by collidine as a solvent and base.

Coupling with 5-Chloro-2-Hydroxyphenol

The hydroxybenzonitrile intermediate is then reacted with 5-chloro-2-hydroxyphenol under NAS conditions:

  • Base : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).

  • Conditions : 125°C under argon for 24 hours.

  • Mechanism : Deprotonation of the phenol generates a phenoxide ion, which attacks the electron-deficient aromatic ring of the benzonitrile derivative.

Example Protocol :

  • Dissolve 3-chloro-5-hydroxybenzonitrile (1 eq) and 5-chloro-2-hydroxyphenol (1.2 eq) in anhydrous DMF.

  • Add NaH (2.5 eq) slowly under argon.

  • Heat at 125°C for 24 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 70–85% (estimated based on analogous reactions).

Alternative Routes: Halogen Exchange and Reductive Amination

Halogen-Mediated Coupling

In cases where fluorine serves as a superior leaving group, 3-chloro-5-fluorobenzonitrile may be used as the substrate. This method, adapted from difluoromethylation strategies, employs:

  • Reactants : 3-chloro-5-fluorobenzonitrile, 5-chloro-2-hydroxyphenol.

  • Base : Cs₂CO₃.

  • Solvent : DMF/water mixture.

  • Conditions : 100°C for 5 hours under nitrogen.

Advantages : Higher reaction rates due to fluorine’s enhanced leaving-group ability.

Reaction Optimization and Parameter Analysis

Solvent and Base Selection

  • Solvents : Polar aprotic solvents like DMF and DMA are preferred for their ability to stabilize ionic intermediates and dissolve aromatic substrates.

  • Bases : Cs₂CO₃ outperforms NaH in moisture-sensitive reactions due to its milder nature and lower hygroscopicity.

Temperature and Time

  • Optimal Range : 100–125°C for 5–24 hours, balancing reaction completion and side-product formation.

  • Trade-offs : Higher temperatures (>130°C) risk decomposition of the nitrile group.

Substrate Reactivity

  • Electron-Withdrawing Groups : The nitrile and chloro groups activate the aromatic ring toward nucleophilic attack by increasing electrophilicity at the para and meta positions.

  • Steric Effects : Bulky substituents on the phenol (e.g., additional chloro groups) may slow reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry can enhance yield and safety by:

  • Precise Temperature Control : Minimizing thermal degradation.

  • Automated Quenching : Reducing exposure to hazardous intermediates.

Purification Techniques

  • Crystallization : Preferred over chromatography for cost-effective large-scale production.

  • Solvent Recycling : DMF recovery via distillation reduces environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Chlor-5-(5-Chlor-2-hydroxyphenoxy)benzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Die Chlorgruppen können durch andere Nucleophile wie Amine oder Thiole substituiert werden.

    Oxidationsreaktionen: Die Hydroxygruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

    Reduktionsreaktionen: Die Nitrilgruppe kann reduziert werden, um Amine zu bilden.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Substitution: Bildung substituierter Derivate mit funktionellen Gruppen wie Aminen oder Thiolen.

    Oxidation: Bildung von Chinonen.

    Reduktion: Bildung von primären Aminen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-5-(5-Chlor-2-hydroxyphenoxy)benzonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxy- und Chlorgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Reaktivität. Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Pfade führt. Detaillierte Studien zu seinen molekularen Zielstrukturen und Pfaden sind unerlässlich, um seinen vollständigen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile with five analogous compounds, focusing on structural variations, pharmacological targets, and applications.

Doravirine (3-Chloro-5-({1-[(5-hydroxy-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile)

  • Structural Differences: Doravirine replaces the 5-chloro-2-hydroxyphenoxy group with a triazole-methyl-oxopyridine moiety and introduces a trifluoromethyl group.
  • Pharmacological Target: Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment.
  • Key Data: Property Doravirine Target Compound Molecular Formula C₁₉H₁₄ClF₃N₆O₂ C₁₃H₇Cl₂NO₂ (inferred) Biological Activity IC₅₀ = 0.2 nM (HIV-1 RT inhibition) Not reported Applications FDA-approved antiretroviral therapy Research-stage compound
  • Significance : Doravirine’s trifluoromethyl and triazole groups enhance binding affinity to HIV-1 reverse transcriptase, a feature absent in the target compound .

HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile)

  • Structural Differences: HTL14242 substitutes the phenoxy group with a pyrimidine-pyridine heterocycle.
  • Pharmacological Target : Negative allosteric modulator of mGlu5, a Class C GPCR.
  • Key Findings: Exhibits potent inhibition of mGlu5 (IC₅₀ = 6.2 nM) due to π-π stacking and hydrogen bonding with the receptor’s allosteric site. The fluoropyridine moiety improves metabolic stability compared to non-fluorinated analogs.
  • Comparison: The target compound’s phenolic hydroxyl group may confer distinct solubility and hydrogen-bonding capabilities but lacks the heteroaromatic rigidity critical for GPCR modulation .

3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile (CAS: 920036-04-0)

  • Structural Differences : Incorporates an indazole-methoxy group instead of a hydroxyl group.
  • Applications : Investigated as a kinase inhibitor (e.g., VEGF-R2).
  • Key Data: Molecular Weight: 396.23 g/mol vs. ~283 g/mol (target compound).

5-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile (II.13.n)

  • Structural Differences : Features a trifluoromethylphenyl-difluorohydroxypropyl chain and a triazole substituent.
  • Applications : Modern crop protection agent with antifungal activity.
  • Key Findings :
    • Demonstrated EC₅₀ = 0.8 µM against Botrytis cinerea.
    • The trifluoromethyl group enhances electrophilicity and target binding.
  • Comparison : The target compound’s simpler structure lacks the fluorinated alkyl chain critical for agrochemical efficacy .

3-Chloro-5-((1-((6-(hydroxymethyl)-3-methoxypyridazin-4-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile

  • Structural Differences: Includes a pyridazin-methyl-dihydropyrimidinone system.
  • Synthesis : Produced via multi-step reactions involving tert-butyldimethylsilyl (TBDMS) and tetrahydro-2H-pyran (THP) protecting groups.
  • Applications : Intermediate in antiviral drug development.
  • Significance: The pyridazine and trifluoromethyl groups improve solubility and metabolic stability compared to the target compound’s hydroxyl-phenoxy motif .

Biologische Aktivität

3-Chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-tumor and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_{8}Cl2_{2}O2_{2}N, with a molecular weight of 280.11 g/mol. Its structure features a benzonitrile core with chloro and hydroxy functional groups that enhance its reactivity and biological activity. The presence of these substituents allows for interactions with various biological macromolecules, which may modulate their functions and contribute to its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and halogen bonds with target proteins. These interactions can influence enzymatic activities and cellular pathways, making it a candidate for drug development. The compound's structural features enable it to act as a competitive inhibitor for certain enzymes involved in inflammatory processes and tumor growth .

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Table 1: Summary of Anti-Tumor Activity

Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer10Inhibition of cell proliferation
Breast Cancer15Induction of apoptosis
Lung Cancer12Disruption of signaling pathways

Anti-Inflammatory Activity

In addition to its anti-tumor effects, the compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Table 2: Summary of Anti-Inflammatory Activity

CytokineIC50 (µM)Effect
TNF-alpha8Decreased secretion
IL-67Reduced expression
IL-1β9Inhibition of release

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Colorectal Cancer Study : A study involving human colorectal cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
  • Inflammatory Disease Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes, suggesting its utility in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-chloro-5-(5-chloro-2-hydroxyphenoxy)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using phenol derivatives and halogenated benzonitriles. Key steps include:

  • Reagent selection : Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base to deprotonate the phenolic hydroxyl group, facilitating substitution .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) at 80–140°C improves reaction efficiency due to high polarity and thermal stability .
  • Yield enhancement : Monitoring reaction progress via LC/MS and acidifying the mixture with HCl to precipitate the product increases purity (up to 93% yield reported) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group orientation?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., chlorine and hydroxyphenoxy groups). For example, mGlu5 receptor co-crystallization studies achieved 2.6–3.1 Å resolution, validating binding modes .
  • NMR spectroscopy : Use ¹H-¹³C HMBC to correlate hydroxyl protons with aromatic carbons, confirming substitution patterns .
  • Mass spectrometry : High-resolution LC/MS (e.g., APCI) verifies molecular weight ([M+H]+ = 236) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Radioligand binding assays : Screen for GPCR modulation (e.g., mGlu5 receptor) using thermostabilized receptors and high-concentration ligand competition .
  • Enzyme inhibition assays : Test HIV-1 reverse transcriptase (RT) inhibition via fluorescence polarization or radiometric methods, comparing IC₅₀ values to known inhibitors like doravirine .

Advanced Research Questions

Q. How does this compound act as a negative allosteric modulator (NAM) of mGlu5 receptors, and what structural insights guide its optimization?

  • Methodological Answer :

  • Fragment-based drug design (FBDD) : Identify high ligand efficiency (LE > 0.3) pyrimidine fragments via crystallography. Optimize substituents (e.g., fluoropyridines) to enhance hydrophobic interactions with transmembrane domains .
  • Mutagenesis studies : Map binding residues (e.g., Tyr659, Pro655) using alanine scanning to validate allosteric site engagement .
  • Table : Key binding parameters for lead analogs:
CompoundKi (nM)LESolubility (µM)
HTL14242 (Lead)120.4245
Pyrimidine hit 52200.3118
Data from mGlu5 receptor studies

Q. What computational approaches resolve contradictions in solubility and bioavailability predictions for this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvation free energy in benzonitrile/water mixtures to predict logP and solubility .
  • QSAR modeling : Train models using experimental solubility data (e.g., 2.73 mg/L at pH 7 for doravirine analogs) to prioritize substituents improving bioavailability .

Q. How can structural modifications address discrepancies in biological activity across assays?

  • Methodological Answer :

  • Meta-analysis of SAR : Compare substituent effects across GPCR and RT assays. For example:
  • Chlorine at 3-position : Critical for mGlu5 NAM activity (ΔKi = 10x vs. 2-chloro analogs) .
  • Hydroxyphenoxy group : Enhances RT inhibition by forming hydrogen bonds with Lys101 and Tyr188 .
  • Counter-screening : Test against off-target receptors (e.g., mGlu2/3) to validate selectivity .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Isotere replacement : Substitute metabolically labile groups (e.g., replace methyl with trifluoromethyl) to reduce CYP450 oxidation .
  • Prodrug design : Mask phenolic hydroxyl with acetyl groups, hydrolyzed in vivo to release active compound .

Methodological Notes for Data Contradictions

  • Biological assay variability : Standardize assay conditions (e.g., buffer pH, temperature) when comparing GPCR vs. RT data .
  • Synthetic yields : Optimize stoichiometry (e.g., 1:1.5 molar ratio of phenol to benzonitrile) to minimize byproducts in SNAr reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.